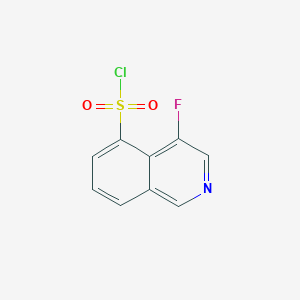

![molecular formula C7H7NO B1314854 4,6-Dihydro-cyclopenta[b]pyrrol-5(1H)-one CAS No. 313663-81-9](/img/structure/B1314854.png)

4,6-Dihydro-cyclopenta[b]pyrrol-5(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

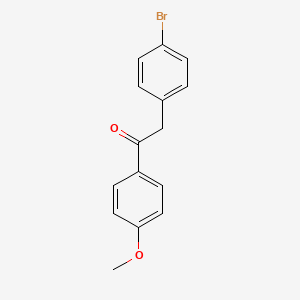

4,6-Dihydro-cyclopenta[b]pyrrol-5(1H)-one, commonly known as DHP, is a cyclopentanone derivative that has been widely studied for its various applications in both scientific research and industrial applications. It is a colorless, crystalline solid with a melting point of 116-118 °C and a boiling point of 195-197 °C. DHP is a versatile compound that has been used in various areas, such as organic synthesis, drug development, and materials science.

科学的研究の応用

Synthetic Pathways and Applications

The derivatives of cyclopenta[b]pyrrol-5(1H)-one have found significant applications in various fields of scientific research, especially in the synthesis of pharmaceuticals, plant protection agents, synthetic resins, antioxidants, and plastics. These compounds are pivotal in the synthesis of fourth-generation Cefpirome, indicating their importance in pharmaceutical research. The synthesis routes such as the N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route, especially the acrolein route with a yield of up to 87.4%, highlight the compound's versatility and potential for development in organic synthesis and medicinal chemistry (Fu Chun, 2007).

Mechanistic Insights and Synthetic Methodologies

The compound also serves as a cornerstone for innovative synthetic methodologies, including the synthesis of cyclopenta[b]pyrroles through pyrrolidine-mediated reactions with triazines and cyclobutanone. This synthetic pathway emphasizes the compound's role in generating new cyclic structures via tandem cycloaddition/cycloreversion/ring rearrangement reactions, providing valuable mechanistic insights and expanding the toolbox for heterocyclic chemistry (Long Ye et al., 2010).

Catalytic Applications and Pharmaceutical Synthesis

Further demonstrating its utility, cyclopenta[b]pyrrol-5(1H)-one derivatives have been synthesized through rhodium(III)-catalyzed oxidative annulative coupling processes. This method offers a straightforward access to synthetically and pharmaceutically important cyclopenta[b]pyrroles, showcasing the compound's applicability in catalysis and as a precursor in drug development (Juanjuan Du et al., 2013).

Exploring New Heterocyclic Structures

Additionally, the exploration of pyrrolotriazepine derivatives via experimental and computational studies highlights the versatility of pyrrole derivatives, particularly in forming complex heterocyclic structures that could have implications in pharmaceutical research and materials science (Nurettin Menges et al., 2013).

Multicomponent Synthesis Techniques

The development of novel multicomponent synthesis techniques for cyclopenta[b]pyrrol-5(1H)-one derivatives further underscores the compound's importance in organic chemistry. These techniques facilitate the formation of complex molecules, offering a pathway to synthesize new chemicals with potential applications in drug discovery and development (I. V. Dyachenko et al., 2020).

特性

IUPAC Name |

4,6-dihydro-1H-cyclopenta[b]pyrrol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c9-6-3-5-1-2-8-7(5)4-6/h1-2,8H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDBFIHHHZORFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC2=C1C=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90476250 |

Source

|

| Record name | 4,6-Dihydro-cyclopenta[b]pyrrol-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dihydro-cyclopenta[b]pyrrol-5(1H)-one | |

CAS RN |

313663-81-9 |

Source

|

| Record name | 4,6-Dihydro-cyclopenta[b]pyrrol-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Tert-butylsulfanyl)phenyl]methanol](/img/structure/B1314774.png)

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate](/img/structure/B1314785.png)

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate](/img/structure/B1314788.png)

![5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1314791.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B1314792.png)

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B1314797.png)

![1-[(tert-Butoxy)carbonyl]-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B1314801.png)